2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid
Description
2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid is a bicyclic organic compound featuring a chromene core fused to a cyclopentane ring. Its molecular formula is C₁₆H₁₄O₈ (molecular weight: 334.28 g/mol), derived by hydrolyzing the methyl ester groups of its dimethyl ester analog, Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate (C₁₈H₁₈O₈, 362.3 g/mol).
Properties
IUPAC Name |
2-[[9-(carboxymethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c17-13(18)6-22-8-4-11(23-7-14(19)20)15-9-2-1-3-10(9)16(21)24-12(15)5-8/h4-5H,1-3,6-7H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAWQNVQTWORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC(=O)O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid typically involves the Pechmann condensation reaction. This reaction is used to form the chromene core by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid. The resulting hydroxycoumarin is then alkylated with ethyl bromoacetate in the presence of potassium carbonate to form the ethyl ester. Subsequent saponification with sodium hydroxide and acidolysis yields the desired diacetic acid compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chromene core or the diacetic acid groups.
Substitution: The ether linkages and the chromene core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives of the chromene core.
Scientific Research Applications
2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The diacetic acid groups may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Key Structural Features:
- Chromene-Cyclopentane Fusion : A tetrahydrocyclopenta[c]chromene core provides rigidity and planar aromaticity.
- Bis(oxy)diacetic Acid Groups : The two acetic acid substituents increase hydrophilicity compared to ester analogs.
- 4-Oxo Functional Group : A ketone at position 4 may participate in redox reactions or hydrogen bonding.
Comparison with Structurally Similar Compounds
The following table compares 2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid with three analogs from the literature, highlighting structural and functional differences:
Detailed Analysis:
Dimethyl Ester Analog
- Structural Divergence : Methyl esters replace carboxylic acids, increasing lipophilicity (logP ≈ 1.8 vs. ≈0.5 for diacetic acid).
- Impact on Activity : Higher cell membrane permeability likely contributes to its cytotoxicity.
- Synthesis : More straightforward due to ester stability during reactions.
N,N-Dimethyl-2-[(7-methyl-4-oxo-...)acetamide
- Key Modification : A methyl group at position 7 and acetamide substituents.
- Functional Impact : The 7-methyl group may sterically hinder interactions with enzymes, while acetamide groups resist hydrolysis better than esters.
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate
- Core Difference : A flexible phenylene linker replaces the chromene-cyclopentane system.
Biological Activity
The compound 2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Molecular Formula and Structure
- Molecular Formula : C₁₄H₁₂O₅
- IUPAC Name : this compound
- CAS Number : 300851-12-1
The compound features a chromene core with diacetic acid functional groups that may influence its solubility and reactivity with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Chromene Ring : Utilizing appropriate precursors to establish the core structure.
- Introduction of Functional Groups : Employing oxidation and esterification reactions to attach the diacetic acid moieties.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions leading to diverse biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors could alter signaling pathways related to inflammation or cell growth.
Antimicrobial Activity
Research indicates that derivatives of the tetrahydrocyclopenta[c]chromene structure exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related chromenone derivatives showed efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus at concentrations ranging from 50 to 400 mg/kg in murine models .
Antioxidant Properties
Compounds with similar structural motifs have been shown to possess antioxidant activity. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
Cytotoxicity Studies
Initial cytotoxicity assessments reveal that certain derivatives may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for the development of effective anticancer agents.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various E. coli strains:
- Objective : Evaluate the antibacterial activity of synthesized derivatives.
- Results : The compound demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against resistant strains.
Case Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant capacity using DPPH radical scavenging assays:
- Findings : The compound exhibited a significant reduction in DPPH radical concentration at concentrations as low as 25 µg/mL.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Antioxidant | Scavenging DPPH radicals | Internal Study |
| Cytotoxicity | Selective toxicity towards cancer | Preliminary Data |
Comparative Analysis with Related Compounds
| Compound Name | MIC (µg/mL) | Antioxidant Capacity (DPPH IC50 µg/mL) |
|---|---|---|
| This compound | 32 | 25 |
| Related Chromenone Derivative | 64 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
